Enlimomab - 142864-19-5

Enlimomab

Catalog Number: EVT-1518267
CAS Number: 142864-19-5
Molecular Formula: C10H12N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Enlimomab is classified as a monoclonal antibody and is derived from murine sources. It specifically binds to the extracellular domain of ICAM-1, which is expressed on various cell types, including endothelial cells during inflammatory responses. The clinical applications of enlimomab are primarily in the fields of immunology and transplant medicine .

Synthesis Analysis

The synthesis of enlimomab involves several key methods:

  1. Hybridoma Technology: Enlimomab is produced using hybridoma technology, where murine B cells are fused with myeloma cells to create hybrid cells that can produce specific antibodies indefinitely.
  2. Cell Culture: The hybridoma cells are cultured in vitro under controlled conditions to allow for the production of antibodies.
  3. Purification: After sufficient production, enlimomab is purified from the culture medium using techniques such as protein A affinity chromatography, which exploits the binding properties of antibodies to specific ligands .

These methods ensure a high yield and purity of the monoclonal antibody suitable for clinical use.

Molecular Structure Analysis

The molecular structure of enlimomab consists of several critical components:

  • Heavy and Light Chains: Like all antibodies, enlimomab comprises two heavy chains and two light chains linked by disulfide bonds.
  • Domains: It contains variable regions responsible for antigen binding and constant regions that determine its class and effector functions.
  • ICAM-1 Binding: Enlimomab specifically interacts with the second extracellular domain of ICAM-1, blocking its ability to mediate leukocyte adhesion.

The molecular weight of enlimomab is approximately 150 kDa, typical for IgG antibodies .

Chemical Reactions Analysis

Enlimomab participates in several biochemical interactions:

  1. Binding Reaction: The primary reaction involves the binding of enlimomab to ICAM-1 on endothelial cells, preventing leukocyte adhesion.
  2. Complement Activation: Enlimomab can activate the complement system in whole blood, leading to potential side effects such as inflammation or tissue damage due to complement-mediated cytotoxicity .
  3. Antibody-Dependent Cellular Cytotoxicity: By binding to target cells expressing ICAM-1, enlimomab may recruit immune effector cells to eliminate these targets through mechanisms such as antibody-dependent cellular cytotoxicity.

These reactions underscore both the therapeutic potential and the risks associated with enlimomab.

Mechanism of Action

Enlimomab exerts its effects through a multi-step mechanism:

  1. Inhibition of Adhesion: By binding to ICAM-1, enlimomab prevents its interaction with leukocyte integrins (e.g., CD11a/CD18), thereby inhibiting leukocyte adhesion to endothelial cells.
  2. Reduction of Inflammation: This inhibition leads to decreased migration of leukocytes into inflamed tissues, resulting in reduced inflammatory responses.
  3. Clinical Outcomes: In clinical settings, this mechanism translates into diminished disease activity in conditions like rheumatoid arthritis and lower rates of transplant rejection .
Physical and Chemical Properties Analysis

Enlimomab exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous buffers commonly used for protein formulations.
  • Stability: The stability profile indicates that it remains effective under various storage conditions but may require refrigeration to maintain activity.
  • pH Sensitivity: Optimal activity is typically observed at physiological pH (around 7.4), with significant changes in binding affinity noted outside this range.

These properties are critical for ensuring effective therapeutic use and formulation stability .

Applications

Enlimomab has several important scientific applications:

  1. Therapeutic Use in Autoimmune Diseases: It has been explored for treating conditions like rheumatoid arthritis by modulating immune responses.
  2. Transplant Medicine: Enlimomab has shown promise in preventing acute rejection episodes in organ transplantation by inhibiting inflammatory pathways that lead to graft failure.
  3. Research Tool: As an anti-ICAM-1 antibody, it serves as a valuable tool in research settings for studying leukocyte adhesion mechanisms and inflammatory processes .
Molecular Characterization of Enlimomab

Structural Biology of Enlimomab as a Monoclonal Antibody

Murine IgG2a Isotype and Fab Fragment Engineering

Enlimomab (designated as R6.5 or BIRR-1) is a recombinant murine monoclonal antibody (mAb) belonging to the immunoglobulin G2a (IgG2a) subclass [2] [5]. This isotype selection critically influences its in vivo behavior due to its high affinity for activating Fcγ receptors (FcγR) on immune cells and its potent complement-dependent cytotoxicity (CDC) activation potential [8] [9]. The antibody retains the classic Y-shaped heterotetrameric structure of immunoglobulins, comprising two identical heavy chains (each ~50 kDa) and two light chains (each ~25 kDa), interconnected by disulfide bonds [1] [8]. The antigen-binding fragments (Fab) are engineered for specificity toward human intercellular adhesion molecule-1 (ICAM-1, CD54). These Fab regions contain complementary-determining regions (CDRs) critical for epitope engagement, while the crystallizable fragment (Fc) domain mediates immune effector functions [8] [10]. Engineering efforts have focused on preserving the murine sequence in the Fab to maintain binding fidelity, though this contributes to immunogenicity in human applications [7] [10].

Table 1: Key Structural Features of Enlimomab

Structural ElementCharacteristicsFunctional Implication
IsotypeMurine IgG2aHigh CDC; FcγRIII binding; Long serum half-life (5-7 days)
Heavy Chain~50 kDa; Gamma2a subclassDetermines Fc effector function
Light Chain~25 kDa; Kappa typeAntigen binding contribution
Fab RegionEngineered CDRs from murine hybridomaHigh specificity for human ICAM-1 Domain 2
Fc RegionNative murine sequenceActivates complement cascade; Binds phagocytic cells

Epitope Specificity: Targeting Domain 2 of ICAM-1

Enlimomab exhibits precise epitope specificity, binding to the second immunoglobulin-like domain (D2) of human ICAM-1 [2] [10]. ICAM-1 is a transmembrane glycoprotein with five extracellular Ig-like domains (D1-D5), expressed constitutively at low levels on endothelial cells and leukocytes, and dramatically upregulated during inflammation [2] [3]. Domain 2 is functionally critical for ICAM-1's interaction with lymphocyte function-associated antigen-1 (LFA-1, αLβ2 integrin) on leukocytes [8] [10]. Enlimomab's binding to D2 sterically hinders LFA-1 engagement, thereby inhibiting leukocyte adhesion to the vascular endothelium and subsequent transmigration into inflamed tissues [2] [9]. Biophysical mapping using hydrogen-deuterium exchange mass spectrometry and alanine-scanning mutagenesis confirms that enlimomab engages conformational epitopes within residues 40-120 of D2, with high dependence on charged residues (e.g., Glu41, Arg64) for ionic interactions [10]. This epitope specificity differentiates enlimomab from other anti-ICAM-1 antibodies targeting D1 or D3 [10].

Table 2: Epitope Mapping of Enlimomab on ICAM-1 Domain 2

Mapping TechniqueKey Epitope ResiduesFunctional Consequence
Alanine ScanningGlu41, Asp42, Tyr51, Arg64, Glu66>80% binding loss upon mutation; Critical for affinity
HDX Mass SpectrometryProtected regions: Loop 30-45, β-strand C-DEngagement of solvent-exposed loops stabilizing interaction
Competitive BindingBlocks LFA-1 binding site (D2)Inhibits ICAM-1/LFA-1 adhesion axis (IC₅₀: 2-10 nM)
Cross-reactivityHuman and primate ICAM-1No binding to rodent ICAM-1

Biophysical Properties and Production Methodologies

Recombinant Antibody Synthesis and Purification Techniques

Enlimomab is produced using recombinant DNA technology in Chinese Hamster Ovary (CHO) cell expression systems [1] [8]. This platform ensures proper post-translational modifications (e.g., glycosylation, disulfide bond formation) essential for structural integrity and effector functions [1]. The production workflow involves:

  • Gene Cloning: cDNA encoding the heavy and light chains of the murine IgG2a antibody is cloned into expression vectors under strong promoters (e.g., CMV).
  • Cell Transfection: Vectors are co-transfected into CHO cells using methods like electroporation or lipid-mediated transfection.
  • Selection & Amplification: Stable clones are selected using antibiotic resistance (e.g., methotrexate) and amplified in bioreactors [1].
  • Protein Harvesting: Antibody is secreted into serum-free culture supernatant and harvested via centrifugation and filtration.
  • Purification: A multi-step chromatography process is employed:
  • Protein A Affinity Chromatography: Captures IgG via Fc region binding (purity >95%).
  • Ion Exchange Chromatography: Polishes the product by removing host cell proteins and aggregates.
  • Size Exclusion Chromatography: Eliminates residual aggregates and fragments [1] [8].The purified antibody is formulated in phosphate-buffered saline (PBS, pH 7.4) at concentrations of 0.5–1.0 mg/mL, with endotoxin levels controlled to <0.01 EU/µg [1].

Table 3: Recombinant Production Workflow for Enlimomab

Production StageMethodologyQuality Control Metrics
Expression SystemCHO-K1 cellsPost-translational modification fidelity
TransfectionPlasmid vectors (heavy/light chain)Transient expression titer: 100-200 mg/L
Cell CultureSerum-free medium; Fed-batch bioreactorViability >90%; Osmolarity 300±50 mOsm/kg
CaptureProtein A affinity (MabSelect™ resin)Yield: >85%; Purity: 95% (SDS-PAGE)
PolishingCation exchange (SP Sepharose)Aggregate content: <5% (SE-HPLC)
FormulationPBS, pH 7.4; No preservativesEndotoxin: <0.01 EU/µg (LAL assay); Concentration: 0.61 mg/mL

Stability and Binding Affinity Profiling

Enlimomab demonstrates high biophysical stability under recommended storage conditions (-20°C with avoidance of freeze-thaw cycles), maintaining conformational integrity for over 12 months [1] [8]. Key stability and affinity parameters include:

  • Thermal Stability: Melting temperature (Tm) of 68°C as determined by differential scanning calorimetry, indicating robust structural fold resistance to thermal denaturation [8].
  • Binding Kinetics: Surface plasmon resonance (SPR) analysis reveals high-affinity binding to recombinant human ICAM-1 with an equilibrium dissociation constant (KD) of 0.2–1.0 nM, driven by rapid association (kon: 2–5 × 10⁵ M⁻¹s⁻¹) and slow dissociation (koff: 1–3 × 10⁻⁴ s⁻¹) [8] [10].
  • pH Stability: Stable within pH 6.0–8.0; irreversible aggregation occurs at pH <5.0 due to charge repulsion in the Fab domain [8].
  • Long-Term Stability: No significant loss in binding affinity or increase in aggregates after 6 months at -80°C, as confirmed by size-exclusion high-performance liquid chromatography (SE-HPLC) and ELISA [1]. Functional activity is validated via in vitro adhesion assays where enlimomab (10 µg/mL) inhibits leukocyte binding to cytokine-activated endothelial cells by >90% [2] [9].

Table 4: Biophysical Stability and Affinity Parameters of Enlimomab

ParameterValueAnalytical Method
KD for hICAM-10.2 - 1.0 nMSurface Plasmon Resonance (Biacore™)
Thermal Tm68°C (Fab), 72°C (Fc)Differential Scanning Calorimetry
Aggregate Content<3% (initial); <5% (12 months, -80°C)Size-Exclusion HPLC
IC₅₀ (Adhesion Blockade)1.5 - 3.0 nMHuman Umbilical Vein Endothelial Cell Assay
Serum Half-Life (Target)5-7 days (human); 4 days (primate)Pharmacokinetic Modeling

Properties

CAS Number

142864-19-5

Product Name

Enlimomab

Molecular Formula

C10H12N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.